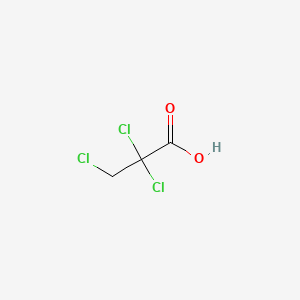
Chloropon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloropon is a herbicide that controls annnual & perennial grasses including couch and foxtails.
Applications De Recherche Scientifique
Remote Sensing and Photosynthesis Monitoring Chlorophyll a fluorescence (ChlF) is extensively used in studying photosynthesis at leaf and subcellular levels. It's now measurable from remote sensing platforms, providing a new optical means to track photosynthesis and gross primary productivity of terrestrial ecosystems (Porcar‐Castell et al., 2014).
Plant Physiology and Ecophysiology Studies ChlF analysis is a powerful technique in plant physiology and ecophysiology, offering insights into the organization and functionality of the photosynthetic process. It helps in understanding plant responses to environmental stress (Maxwell & Johnson, 2000).
Stress Physiology in Cereal Crops ChlF technique is useful in eco-physiological studies, especially in assessing cereal crop responses to various environmental stresses like water, heat, salt, and chilling stress (Sayed, 2003).
Understanding Photosynthetic Mechanisms ChlF is key in understanding the photosynthetic mechanisms and as an indicator of how plants respond to environmental changes. This information is crucial for crop improvement and ecological research (Murchie & Lawson, 2013).
Crop Production Strategies Routine use of ChlF to monitor photosynthetic performance can improve crop production strategies. It's particularly useful in screening programs for plant stress tolerance and enhancing crop yield and biomass (Baker & Rosenqvist, 2004).
Microalgal Biotechnology ChlF has become a convenient technique in microalgal biotechnology to monitor a culture’s photosynthetic performance. It's also used in experimental studies for optimizing biomass productivity and identifying marker processes for compound synthesis (Masojídek, Vonshak, & Torzillo, 2010).
Postharvest Research in Ornamental Foliage ChlF transient analysis is validated for determining postharvest changes in the photosynthetic apparatus in ornamental foliage species. This technique can predict postharvest stresses and longevity of cut foliage (Wijethunga et al., 2022).
Horticultural Research Chlorophyll fluorescence imaging (CFI) is used in horticultural research, especially in diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI can detect stresses before visual symptoms appear, aiding in genotype screening (Gorbe & Calatayud, 2012).
In Situ Phytoplankton Monitoring Chlorophyll a fluorometry is used for in situ monitoring of phytoplankton in the ocean, providing estimates of phytoplankton biomass and helping in oceanographic research (Leeuw, Boss, & Wright, 2013).
Propriétés
Numéro CAS |
3278-46-4 |
|---|---|
Nom du produit |
Chloropon |
Formule moléculaire |
C3H3Cl3O2 |
Poids moléculaire |
177.41 g/mol |
Nom IUPAC |
2,2,3-trichloropropanoic acid |
InChI |
InChI=1S/C3H3Cl3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |
Clé InChI |
QZEKHJXYZSJVCL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)(Cl)Cl)Cl |
SMILES canonique |
C(C(C(=O)O)(Cl)Cl)Cl |
Apparence |
Solid powder |
melting_point |
65.5 °C |
Autres numéros CAS |
3278-46-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Chloropon; Omnidel; TCP; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




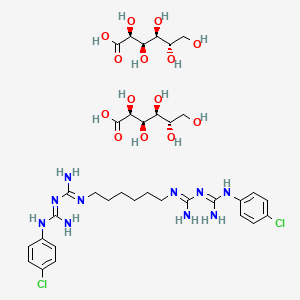

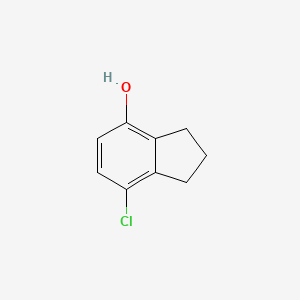

![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)
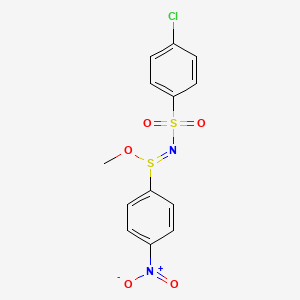
![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
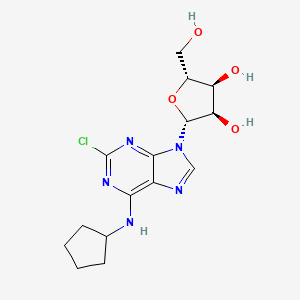
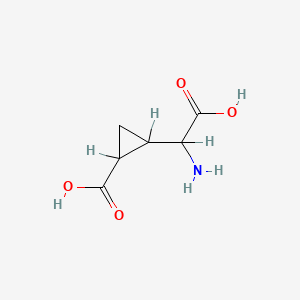
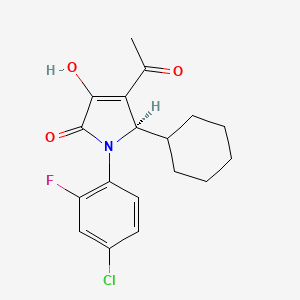
![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)